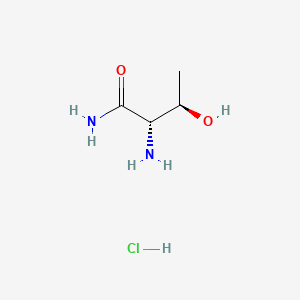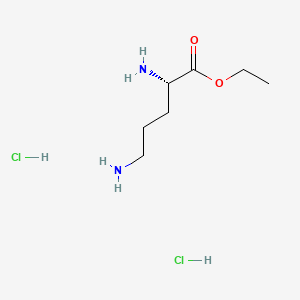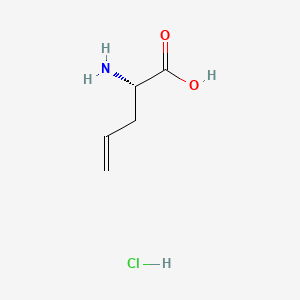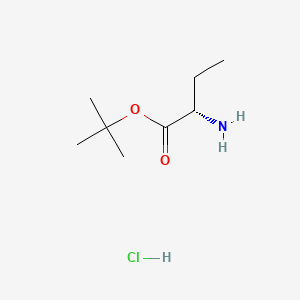
H-Cys(Trt)-OtBu.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Cys(Trt)-OtBu.HCl is a synthetic derivative of the naturally occurring amino acid, cysteine. It is a thiol-containing compound that is widely used in scientific research due to its ability to act as a reducing agent and its high solubility in aqueous solutions. It is also used as a reagent in organic synthesis due to its relatively low reactivity and its compatibility with a wide range of organic solvents.HCl.
Wissenschaftliche Forschungsanwendungen
H-Cys(Trt)-OtBu.HCl is widely used in scientific research due to its ability to act as a reducing agent and its high solubility in aqueous solutions. It is commonly used in chemical synthesis and biochemistry studies, as it can be used to reduce disulfide bonds in proteins and peptides. It is also used in the synthesis of nanomaterials, as it can be used to reduce metal ions to their metallic forms.
Wirkmechanismus
Target of Action
H-Cys(Trt)-OtBu.HCl is a derivative of the amino acid cysteine, with a trityl (Trt) protecting group . The primary target of this compound is the cysteine thiol group in peptide and protein synthesis .
Mode of Action
The compound acts as a protecting group for the cysteine thiol group during peptide synthesis . The Trt group prevents unwanted reactions with the thiol group, allowing for controlled synthesis of complex peptides .
Biochemical Pathways
The compound plays a crucial role in the synthesis of disulfide-rich peptides and proteins . By protecting the cysteine thiol group, it facilitates the formation of disulfide bonds, which are essential for the structure and function of many proteins .
Result of Action
The use of this compound enables the synthesis of peptides containing a C-terminal cysteine without the risk of racemization or β-piperidinylalanine formation . This is crucial for the production of biologically active peptides and proteins with precise structures .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature, which can affect the stability of the protecting group and the efficiency of peptide synthesis . Optimal conditions for its use are typically determined empirically in the laboratory setting .
Vorteile Und Einschränkungen Für Laborexperimente
H-Cys(Trt)-OtBu.HCl is a relatively safe reagent for use in lab experiments due to its low reactivity and its compatibility with a wide range of organic solvents. It is also highly soluble in aqueous solutions, making it easy to use in aqueous solutions. However, it is important to note that it can be toxic in high concentrations and should be handled with care.
Zukünftige Richtungen
H-Cys(Trt)-OtBu.HCl has a wide range of potential applications in scientific research. It can be used to reduce disulfide bonds in proteins and peptides, which can be used to study the structure and activity of proteins. It can also be used to reduce metal ions to their metallic forms, which can be used to create nanomaterials. Additionally, it can be used to study the effects of reducing agents on biochemical and physiological processes. Finally, it can be used to create novel compounds for use in drug discovery and development.
Synthesemethoden
H-Cys(Trt)-OtBu.HCl is synthesized by combining cysteine and trityl chloride in the presence of a base, such as pyridine. The reaction is typically carried out in an organic solvent, such as dichloromethane. The resulting product is a thiol-containing compound that is highly soluble in aqueous solutions.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOWWSICTUFREA-BQAIUKQQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)








